5-Chloro-2-methoxyaniline

Overview

Description

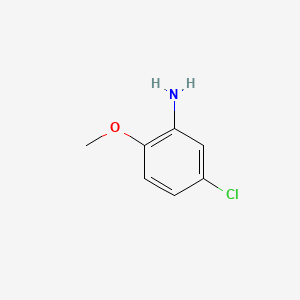

5-Chloro-2-methoxyaniline: is an organic compound with the molecular formula C7H8ClNO . . This compound is characterized by the presence of a chloro group at the fifth position and a methoxy group at the second position on the benzene ring, along with an amino group at the ortho position relative to the methoxy group . It appears as a pale grey to light grey crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxyaniline typically involves the reduction of 4-Chloro-2-nitroanisole . The reduction process can be carried out using iron filings and hydrochloric acid, followed by purification through steam distillation and recrystallization from water or aqueous ethanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-Chloro-2-nitroanisole using a suitable catalyst under controlled temperature and pressure conditions . The product is then purified to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group in its precursor can be reduced to form the amino group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Iron filings and hydrochloric acid are commonly used for the reduction of nitro groups.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: this compound from 4-Chloro-2-nitroanisole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-2-methoxyaniline has been investigated for its potential use in pharmaceutical formulations. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly in the development of new drugs targeting specific diseases.

- Inhibitory Activity : Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain enzymes. For instance, in a study analyzing structure-activity relationships, compounds containing this moiety showed promising IC50 values, indicating their potential as therapeutic agents against specific targets .

- Synthesis of Anticancer Agents : The compound is utilized in synthesizing anticancer agents. Its derivatives have been shown to possess cytotoxic properties against cancer cell lines, making it a candidate for further drug development .

Dye Manufacturing

This compound is also used in the dye industry. It acts as an important precursor for synthesizing various azo dyes and other colorants.

- Azo Dyes Production : The compound can be diazotized to form diazonium salts, which are then coupled with other aromatic compounds to produce azo dyes. These dyes are widely used in textiles and other materials due to their vibrant colors and stability .

- Fast Red RC : One notable application is the preparation of Fast Red RC, a pH-stable dye used in histological staining and biochemical assays. This dye can enhance the visualization of tissues and cells under microscopic examination .

Analytical Applications

In analytical chemistry, this compound is employed as a reagent for various assays.

- Colorimetric Assays : The compound is used in colorimetric assays to detect specific analytes based on its ability to form colored complexes with metal ions or other substrates. This application is crucial for environmental monitoring and quality control in laboratories .

- Reference Standard : As a reference standard, this compound is utilized in environmental analysis and testing to ensure accuracy and reliability in analytical results .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxyaniline involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors to modulate specific pathways . The exact molecular targets and pathways can vary based on the specific derivative or application.

Comparison with Similar Compounds

- 2-Chloro-5-methoxyaniline

- 4-Chloro-2-methoxyaniline

- 2-Amino-4-chloroanisole

Comparison: 5-Chloro-2-methoxyaniline is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties due to these positional differences .

Biological Activity

5-Chloro-2-methoxyaniline, also known as 5-chloro-o-anisidine, is an aromatic amine with the chemical formula and a molecular weight of 157.60 g/mol. This compound is characterized by its chloro and methoxy substituents on the aromatic ring, which contribute to its biological activity. It is primarily used in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were found to be notably low, suggesting potent antibacterial properties .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Toxicological Profile

Despite its potential applications, this compound is associated with toxicity concerns. It has been classified as harmful if swallowed or inhaled, and it can cause skin and eye irritation . The compound's safety profile necessitates careful handling in laboratory settings.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chloro group enhances its reactivity, while the methoxy group influences its lipophilicity and solubility in biological systems. This relationship between structure and activity has been explored through various SAR studies, indicating that modifications to the substituents can significantly alter the compound's biological effects .

Case Studies

- Antibacterial Activity : In a comparative study, this compound was tested alongside other anilines for their antibacterial efficacy. The results showed that it outperformed many derivatives, particularly against Gram-positive bacteria .

- Cytotoxic Mechanism : A detailed investigation into the cytotoxic mechanism revealed that treatment with this compound resulted in increased levels of caspase-3 activation in cancer cells, indicating a clear apoptotic pathway .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 157.60 g/mol |

| Melting Point | 82–85 °C |

| Purity | >98% (GC) |

| Toxicity Classification | Acute Tox. 4 (oral/dermal) |

| Microbial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-methoxyaniline, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via condensation reactions. For example, chlorodiketone intermediates are reacted with carbamimidothioic acid derivatives to form thiazole intermediates, followed by bromination and further condensation steps . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). Purification often involves recrystallization from aqueous ethanol (40%) or steam distillation .

Q. What analytical techniques are recommended to confirm the purity and identity of this compound?

- Methodological Answer :

- Melting Point Analysis : 81–85°C (lit. value) .

- Spectroscopy : H/C NMR for structural elucidation; IR for functional group verification.

- Chromatography : HPLC with UV detection to assess purity (>95% by area normalization).

- Derivatization : Formation of picrate derivatives (m.p. 194°C dec.) for cross-validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Storage : Keep in airtight containers, labeled with GHS warnings (Category 2 carcinogen) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the spatial orientation of substituents influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies demonstrate that inverting the bithiazole core (e.g., analog 7 vs. parent compound 1 ) reduces ΔF508-CFTR corrector activity by >90%, highlighting the necessity of precise 3D alignment of the pivalamide and methoxyaniline moieties for binding efficacy. Activity is assayed using FRT epithelial cells coexpressing ΔF508-CFTR and YFP-H148Q/I152L, with halide flux measured via fluorescence quenching .

Q. What computational strategies are employed to predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electrophilic aromatic substitution (EAS) reactions to optimize regioselectivity at the para-chloro position.

- Molecular Dynamics (MD) : Simulates docking interactions with biological targets (e.g., CFTR protein) to prioritize derivatives for synthesis .

- Retrosynthetic Analysis : Uses tools like Synthia™ or Reaxys® to identify feasible routes from commercial precursors .

Q. How can conflicting data on the compound’s efficacy in different assay systems be resolved?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out off-target effects.

- Orthogonal Assays : Compare results from halide flux assays (in vitro) with ex vivo models (e.g., human bronchial epithelial cells).

- Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation in certain systems explains discrepancies .

Q. Key Research Considerations

- Synthetic Optimization : Explore alternative catalysts (e.g., Pd/C for hydrogenation) to improve yields of intermediates .

- Toxicity Profiling : Conduct Ames tests to evaluate mutagenic potential, given structural similarities to carcinogenic anilines .

- Biological Relevance : Prioritize derivatives with logP <3.5 to enhance bioavailability in pulmonary delivery systems for cystic fibrosis therapy .

Properties

IUPAC Name |

5-chloro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSMIPLNPSCJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4274-03-7 (hydrochloride) | |

| Record name | 5-Chloroanisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0059116 | |

| Record name | 5-Chloro-2-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-03-4 | |

| Record name | 5-Chloro-2-methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroanisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 5-chloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-O-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC5QZR6YNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.